Cas no 2304583-83-1 (Methyl 5-amino-2-bromo-4-methylbenzoate HCl)

Methyl 5-amino-2-bromo-4-methylbenzoate HCl 化学的及び物理的性質
名前と識別子
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- Methyl 5-amino-2-bromo-4-methylbenzoate HCl
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- インチ: 1S/C9H10BrNO2.ClH/c1-5-3-7(10)6(4-8(5)11)9(12)13-2;/h3-4H,11H2,1-2H3;1H
- InChIKey: NQUUVQFHBTXJAN-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C)=C(C=C1C(=O)OC)N.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 198
- トポロジー分子極性表面積: 52.3
Methyl 5-amino-2-bromo-4-methylbenzoate HCl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0344-10g |
Methyl 5-aMino-2-broMo-4-Methylbenzoate hcl |
2304583-83-1 | 97% | 10g |
$550 | 2023-09-07 |
Methyl 5-amino-2-bromo-4-methylbenzoate HCl 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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8. Back matter
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
Methyl 5-amino-2-bromo-4-methylbenzoate HClに関する追加情報
Methyl 5-amino-2-bromo-4-methylbenzoate HCl (CAS No. 2304583-83-1): A Comprehensive Overview
Methyl 5-amino-2-bromo-4-methylbenzoate HCl (CAS No. 2304583-83-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of Methyl 5-amino-2-bromo-4-methylbenzoate HCl consists of a benzoate moiety with an amino group at the 5-position, a bromine atom at the 2-position, and a methyl group at the 4-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it an interesting candidate for further investigation.
Recent studies have highlighted the importance of brominated compounds in medicinal chemistry due to their ability to modulate various biological processes. For instance, brominated benzoates have been explored for their anti-inflammatory and anticancer activities. The amino group in Methyl 5-amino-2-bromo-4-methylbenzoate HCl can undergo various chemical modifications, which can be leveraged to enhance its pharmacological properties.
In the context of drug discovery, Methyl 5-amino-2-bromo-4-methylbenzoate HCl has been evaluated for its potential as a lead compound. Preliminary in vitro studies have demonstrated that this compound exhibits significant inhibitory effects on specific enzymes and receptors involved in disease pathways. For example, it has shown promising activity against certain kinases and G-protein coupled receptors (GPCRs), which are key targets in the treatment of various diseases.
The solubility and stability of Methyl 5-amino-2-bromo-4-methylbenzoate HCl are crucial factors that influence its bioavailability and therapeutic efficacy. Researchers have employed various techniques to optimize these properties, including the use of different solvents and formulation strategies. For instance, the use of co-solvents and surfactants has been shown to improve the solubility of this compound, thereby enhancing its absorption and distribution in biological systems.
Clinical trials are an essential step in evaluating the safety and efficacy of new drugs. While Methyl 5-amino-2-bromo-4-methylbenzoate HCl is still in the early stages of development, preclinical studies have provided valuable insights into its pharmacokinetic and pharmacodynamic profiles. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and exhibits minimal toxicity.
The potential applications of Methyl 5-amino-2-bromo-4-methylbenzoate HCl extend beyond traditional pharmaceuticals. It has also been investigated for its use in diagnostic imaging agents due to its ability to bind to specific biomarkers. Additionally, the compound's unique structural features make it a valuable tool for studying protein-ligand interactions and elucidating molecular mechanisms underlying various diseases.
In conclusion, Methyl 5-amino-2-bromo-4-methylbenzoate HCl (CAS No. 2304583-83-1) represents a promising candidate for further research and development in the pharmaceutical industry. Its unique chemical structure and biological activities make it a valuable asset in the quest for novel therapeutic agents. Ongoing studies continue to uncover new insights into its potential applications, paving the way for future advancements in medicinal chemistry.
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